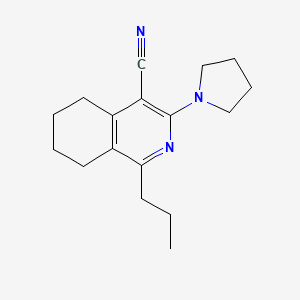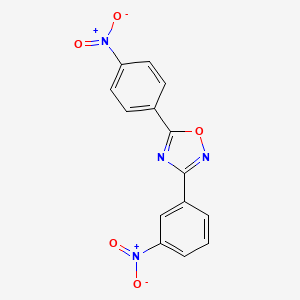![molecular formula C22H25N5O3S B11618360 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11618360.png)
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzothiazole ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyclohexylamine derivative and a benzothiazole-based hydrazone. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, is of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry: Its chemical reactivity can be harnessed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole ring and pyridine moiety may play a role in binding to these targets, while the hydrazone linkage could be involved in redox reactions or other biochemical processes.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide
- N-Cyclohexyl-3-[2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazino]propanamide
- N-Cyclohexyl-3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide
Uniqueness
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide is unique due to the presence of the pyridine moiety, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C22H25N5O3S |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-4-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H25N5O3S/c28-21(25-18-6-2-1-3-7-18)12-15-27(24-16-17-10-13-23-14-11-17)22-19-8-4-5-9-20(19)31(29,30)26-22/h4-5,8-11,13-14,16,18H,1-3,6-7,12,15H2,(H,25,28)/b24-16+ |
InChI 键 |
NWESUGYZQJBOFC-LFVJCYFKSA-N |
手性 SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=NC=C4 |
规范 SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618277.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618280.png)
![5-(2-Furyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylene)cyclohexane-1,3-dione](/img/structure/B11618290.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618302.png)

![7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618309.png)

![(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11618319.png)
![7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618327.png)
![cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11618338.png)
![2-(ethylsulfanyl)-3-(furan-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11618342.png)
![Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11618343.png)
![(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11618350.png)

